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Compound of Interest

Compound Name: (Rac)-SNC80

Cat. No.: B15616815 Get Quote

(Rac)-SNC80 is a potent and selective non-peptide agonist of the delta-opioid receptor (DOR),

first developed in the 1990s. It has been a critical pharmacological tool for investigating the

physiological and pathological roles of the delta-opioid system. This technical guide provides

an in-depth overview of (Rac)-SNC80, including its pharmacological profile, mechanism of

action, experimental protocols for its characterization, and a summary of its key in vivo effects.

Core Properties and Mechanism of Action
(Rac)-SNC80, a racemate of SNC80, is a highly selective delta-opioid receptor agonist.[1] Its

chemical name is (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-

N,N-diethylbenzamide.[2][3] While initially characterized as a selective agonist for DOR

homomers, subsequent research has revealed that SNC80 exhibits a unique pharmacological

profile, demonstrating selective activation of μ-δ opioid receptor (MOR-DOR) heteromers.[3][4]

[5] This selective activation of the heteromeric complex is believed to be crucial for its maximal

antinociceptive effects.[4][5]

Upon binding to the delta-opioid receptor, a G-protein coupled receptor (GPCR), SNC80

initiates a cascade of intracellular signaling events. This primarily involves the activation of Gi/o

proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels,

and the modulation of ion channels.[6][7]
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The following tables summarize the key quantitative data for (Rac)-SNC80 and its enantiomer

SNC80, providing a comparative overview of its binding affinity and functional potency across

different experimental systems.

Parameter Receptor Value Assay System Reference

Binding Affinity

(Ki)

Ki δ-opioid 1.78 nM [1][8]

Ki δ-opioid 9.4 nM [2]

Ki δ-opioid 0.18 nM [9]

Ki μ-opioid
>2000-fold less

effective than δ
[9]

Functional

Potency

IC50 δ-opioid 2.73 nM [1][8][9]

EC50 μ-δ heteromer 52.8 nM HEK293 cells [4][8]

EC50 δ-opioid 9.2 nM
Adenylyl cyclase

inhibition
[6]

In Vivo Efficacy

ED50

(Antinociception)
49 nmol

Wild Type Mice

(intrathecal)
[4]

ED50

(Antinociception)
131 nmol

μ-KO Mice

(intrathecal)
[4]

ED50

(Antinociception)
327 nmol

δ-KO Mice

(intrathecal)
[4]
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Signaling Pathway of (Rac)-SNC80 at the Delta-Opioid
Receptor
The binding of (Rac)-SNC80 to the delta-opioid receptor, particularly in the context of a MOR-

DOR heteromer, triggers a canonical Gi/o-coupled signaling cascade.

(Rac)-SNC80

MOR-DOR Heteromer

Binds

δ-Opioid Receptor (DOR)

μ-Opioid Receptor (MOR)

Gi/o ProteinActivates

Adenylyl Cyclase
Inhibits

Ion Channel Modulation
(↑ K+, ↓ Ca2+)

Modulates

↓ cAMP

Cellular Response
(e.g., ↓ Neuronal Excitability)

Click to download full resolution via product page

Caption: (Rac)-SNC80 signaling through the MOR-DOR heteromer.

Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a compound for its

receptor. A common approach is a competition assay where the unlabeled test compound (e.g.,

SNC80) competes with a radiolabeled ligand for binding to the receptor.
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Preparation

Incubation

Separation & Detection

Data Analysis
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Rapid Filtration
(to separate bound from free ligand)

Scintillation Counting
(to quantify bound radioactivity)

Calculate Ki value
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Caption: Workflow for a radioligand competition binding assay.

Experimental Workflow: GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G-proteins

following receptor agonism. It relies on the binding of a non-hydrolyzable GTP analog,

[35S]GTPγS, to the Gα subunit.
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Caption: Workflow for a GTPγS binding assay.

Detailed Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is a generalized procedure for a competition binding assay to determine the Ki of

(Rac)-SNC80 for the delta-opioid receptor.

Membrane Preparation:
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Culture cells stably or transiently expressing the human delta-opioid receptor (e.g.,

HEK293 or CHO cells).

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the resulting supernatant at high speed to pellet the membranes.

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

Competition Binding Assay:

In a 96-well plate, add a fixed concentration of a suitable radiolabeled delta-opioid

receptor antagonist (e.g., [3H]naltrindole).

Add increasing concentrations of unlabeled (Rac)-SNC80.

To determine non-specific binding, add a high concentration of a non-radiolabeled

antagonist (e.g., naltrindole) to a set of wells.

Initiate the binding reaction by adding the membrane preparation to each well.

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach

equilibrium.

Separation and Detection:

Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell

harvester. This separates the receptor-bound radioligand from the free radioligand.

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a liquid scintillation counter.

Data Analysis:
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Subtract the non-specific binding from the total binding to obtain the specific binding at

each concentration of (Rac)-SNC80.

Plot the specific binding as a function of the log concentration of (Rac)-SNC80 to generate

a competition curve.

Determine the IC50 value (the concentration of (Rac)-SNC80 that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay Protocol
This protocol outlines a general procedure for measuring (Rac)-SNC80-stimulated [35S]GTPγS

binding to G-proteins.

Membrane Preparation:

Prepare cell membranes expressing the delta-opioid receptor as described in the

radioligand binding assay protocol.

[35S]GTPγS Binding Assay:

Prepare an assay buffer containing MgCl2, NaCl, and GDP.

In a 96-well plate, add the membrane preparation.

Add increasing concentrations of (Rac)-SNC80.

To determine basal binding, add vehicle instead of the agonist. To determine non-specific

binding, add a high concentration of unlabeled GTPγS.

Initiate the reaction by adding [35S]GTPγS.

Incubate at 30°C for a specified time (e.g., 60 minutes).

Separation and Detection:
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Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold wash buffer.

Quantify the filter-bound radioactivity using a liquid scintillation counter.

Alternatively, a scintillation proximity assay (SPA) format can be used, which is a

homogeneous assay that does not require a filtration step.[10][11]

Data Analysis:

Subtract non-specific binding from all measurements.

Express the data as a percentage of the maximal stimulation achieved with a full agonist

or as fold-increase over basal binding.

Plot the stimulated binding against the log concentration of (Rac)-SNC80 to generate a

dose-response curve.

Determine the EC50 (the concentration of agonist that produces 50% of the maximal

response) and the Emax (the maximal effect).

In Vivo Effects and Therapeutic Potential
(Rac)-SNC80 has been extensively studied in various animal models, revealing a range of

physiological effects.

Antinociception: SNC80 demonstrates antinociceptive and antihyperalgesic effects,

particularly in models of inflammatory and neuropathic pain.[1][12] Its analgesic efficacy is

significantly reduced in both μ- and δ-opioid receptor knockout mice, supporting the role of

the MOR-DOR heteromer in mediating these effects.[4]

Antidepressant and Anxiolytic-like Effects: Studies have shown that SNC80 produces

antidepressant- and anxiolytic-like effects in animal models.[1][2][13]

Convulsant Effects: A significant limitation of SNC80 and related compounds is the induction

of convulsions at higher doses, which has hindered its clinical development.[3][13][14]
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Dopamine System Modulation: SNC80 has been shown to enhance amphetamine-mediated

dopamine efflux in the striatum, suggesting an interaction with the brain's reward pathways.

[15]

The pro-convulsant activity of SNC80 has spurred the development of newer delta-opioid

agonists with improved safety profiles. Nevertheless, (Rac)-SNC80 remains an invaluable

research tool for elucidating the complex pharmacology of the delta-opioid system and the role

of opioid receptor heteromers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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